Diethyl 2-methyl-3-oxopentanedioate Diethyl 2-methyl-3-oxopentanedioate
Brand Name: Vulcanchem
CAS No.: 16631-18-8
VCID: VC7951587
InChI: InChI=1S/C10H16O5/c1-4-14-9(12)6-8(11)7(3)10(13)15-5-2/h7H,4-6H2,1-3H3
SMILES: CCOC(=O)CC(=O)C(C)C(=O)OCC
Molecular Formula: C10H16O5
Molecular Weight: 216.23 g/mol

Diethyl 2-methyl-3-oxopentanedioate

CAS No.: 16631-18-8

Cat. No.: VC7951587

Molecular Formula: C10H16O5

Molecular Weight: 216.23 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-methyl-3-oxopentanedioate - 16631-18-8

Specification

CAS No. 16631-18-8
Molecular Formula C10H16O5
Molecular Weight 216.23 g/mol
IUPAC Name diethyl 2-methyl-3-oxopentanedioate
Standard InChI InChI=1S/C10H16O5/c1-4-14-9(12)6-8(11)7(3)10(13)15-5-2/h7H,4-6H2,1-3H3
Standard InChI Key FCKSNVVXZMPTAQ-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)C(C)C(=O)OCC
Canonical SMILES CCOC(=O)CC(=O)C(C)C(=O)OCC

Introduction

Chemical Identity and Structural Properties

Diethyl 2-methyl-3-oxopentanedioate (IUPAC: diethyl 2-methyl-3-oxopentanedioate) is a diester derivative of 2-methyl-3-oxopentanedioic acid. Its molecular formula is C₁₀H₁₆O₅, with a molecular weight of 216.23 g/mol . Key structural features include:

  • Two ethyl ester groups at positions 1 and 5.

  • A methyl substituent at position 2.

  • A keto group at position 3.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₆O₅
Molecular Weight216.23 g/mol
Boiling PointNot explicitly reported
Density~1.1 g/cm³ (estimated)
SMILESCCOC(=O)CC(=O)C(C)C(=O)OCC
InChI KeyFCKSNVVXZMPTAQ-UHFFFAOYSA-N

The compound’s reactivity is influenced by its electrophilic keto group and the electron-withdrawing ester moieties, making it amenable to nucleophilic additions and condensations .

Synthesis and Manufacturing

While direct synthesis protocols for diethyl 2-methyl-3-oxopentanedioate are sparsely documented, analogous compounds (e.g., dimethyl 3-oxoglutarate) are typically synthesized via esterification or Claisen condensation routes . A plausible method involves:

  • Esterification of 2-methyl-3-oxopentanedioic acid with ethanol under acidic catalysis.

  • Purification via vacuum distillation or recrystallization to isolate the diethyl ester .

Alternative approaches may leverage transesterification of methyl esters with ethanol or reaction of diketene derivatives with alcohols . Industrial-scale production often prioritizes solvent efficiency and yield optimization, with chlorinated hydrocarbons (e.g., methylene chloride) employed to minimize side reactions .

Applications in Chemical Synthesis

Diethyl 2-methyl-3-oxopentanedioate is primarily utilized as a building block in heterocyclic chemistry:

Pharmaceutical Intermediates

  • Pyridopyrimidines: The compound participates in cyclocondensation reactions with guanidine derivatives to form substituted pyridopyrimidine cores, which exhibit antimicrobial and anticancer activities .

  • Calpain Inhibitors: Its keto-ester functionality enables integration into peptidomimetic structures targeting protease enzymes .

Organocatalysis

In asymmetric synthesis, the compound’s rigid structure aids in the formation of chiral centers, particularly in Michael addition and aldol condensation reactions .

Table 2: Notable Derivatives and Their Applications

DerivativeApplicationSource
Pyrimido[4,5-c]pyridazinesDHPS enzyme inhibition
Ethyl 2-ethoxycarbonylpropionateAntiviral agent synthesis

Research Advancements

Recent studies highlight its role in structure-activity relationship (SAR) optimizations:

  • Enzyme Inhibition: Modifications at the methyl and keto positions enhance binding affinity to dihydropteroate synthase (DHPS), a target in antibacterial drug discovery .

  • Thermodynamic Profiling: Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) studies reveal that demethylated analogs exhibit improved entropic binding contributions .

Comparative Analysis with Analogous Esters

Table 3: Comparative Reactivity of Oxopentanedioate Esters

CompoundReactivity with GuanidineYield (%)Source
Diethyl 2-methyl-3-oxopentanedioateModerate45–60
Dimethyl 3-oxoglutarateHigh70–85
Diethyl oxalpropionateLow30–40

Ethyl esters generally offer enhanced solubility in organic solvents compared to methyl analogs, facilitating reactions in non-polar media .

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